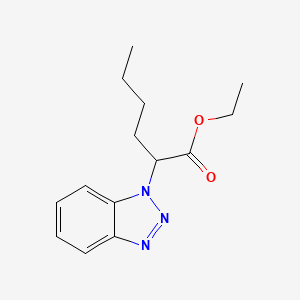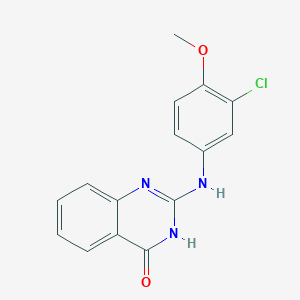
2-((3-chloro-4-methoxyphenyl)amino)quinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((3-chloro-4-methoxyphenyl)amino)quinazolin-4(3H)-one, also known as AG-1478, is a small molecule inhibitor that has been widely used in scientific research to study the mechanism of action and physiological effects of various signaling pathways. It is a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, which plays a critical role in cell growth, differentiation, and survival.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
2-((3-chloro-4-methoxyphenyl)amino)quinazolin-4(3H)-one and its derivatives are synthesized through various chemical reactions, exhibiting a broad spectrum of biological activities. These compounds have been explored for their potential in treating various diseases due to their analgesic, anti-inflammatory, antimicrobial, anticonvulsant, and anticancer properties.
Analgesic and Anti-inflammatory Activities : A study by Alagarsamy et al. (2011) synthesized novel 3-(3-methoxyphenyl)-2-substituted amino-quinazolin-4(3H)-ones, revealing significant analgesic and anti-inflammatory activities, with some compounds showing potency comparable to diclofenac sodium. These findings suggest the therapeutic potential of these derivatives in pain and inflammation management (Alagarsamy, Gopinath, Parthiban, Subba Rao, Murali, Raja Solomon, 2011).
Anticonvulsant Activity : In the field of neurology, Kumar et al. (2011) designed and synthesized 2-(substituted)-3-{[substituted]amino}quinazolin-4(3H)-one derivatives, evaluating them for anticonvulsant activity using the 6 Hz psychomotor seizure test. The most active compound from this series showed significant protection against seizures in mice, highlighting the potential of quinazolinone derivatives in epilepsy treatment (Kumar, Shrivastava, Pandeya, Stables, 2011).
Anticancer Properties : The anticancer activities of quinazolinone derivatives have been extensively studied. Gawad et al. (2010) synthesized new 3-substituted quinazolin-4(3H)-ones and evaluated them as antitumor agents against various cancer cell lines, identifying broad-spectrum antitumor activities. This suggests that these compounds could serve as templates for developing more potent antitumor agents (Gawad, Georgey, Youssef, El-Sayed, 2010).
Antimicrobial Activity : Dash et al. (2017) synthesized quinazoline-4-one/4-thione derivatives, showing significant antimicrobial activities. This indicates the utility of these compounds in developing new antimicrobial agents to combat resistant bacterial strains (Dash, Dash, Laloo, Medhi, 2017).
Eigenschaften
IUPAC Name |
2-(3-chloro-4-methoxyanilino)-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O2/c1-21-13-7-6-9(8-11(13)16)17-15-18-12-5-3-2-4-10(12)14(20)19-15/h2-8H,1H3,(H2,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOUVLRQEUYKSPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2=NC3=CC=CC=C3C(=O)N2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-chloro-4-methoxyphenyl)amino)quinazolin-4(3H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

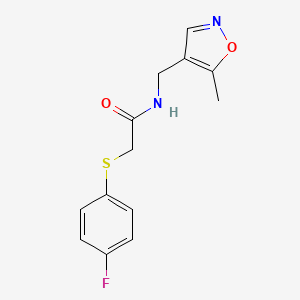
![4-[(4-bromophenyl)sulfonyl]-N,N-dimethyl-2-(2-methylphenyl)-1,3-oxazol-5-amine](/img/structure/B2693010.png)
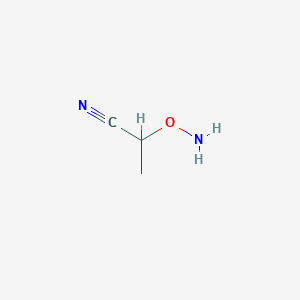


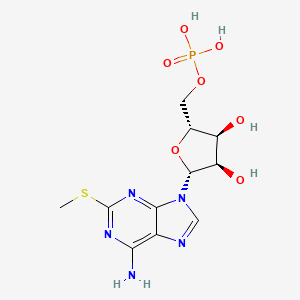
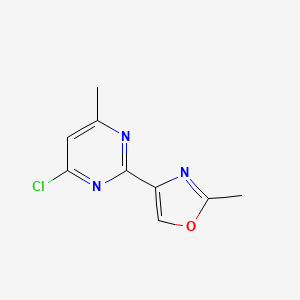

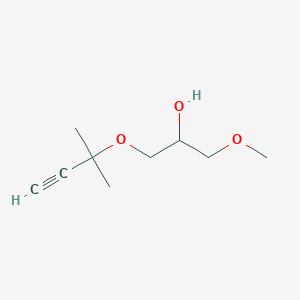
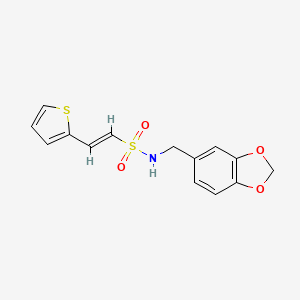


![2-[Acetyl(methyl)amino]-2-[4-(trifluoromethyl)phenyl]acetic acid](/img/structure/B2693031.png)
